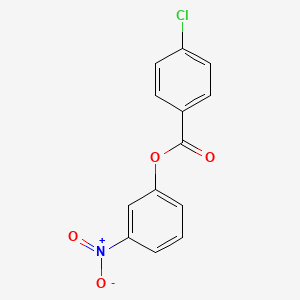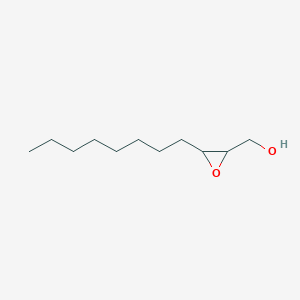
(3-Octyloxiran-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Octyloxiran-2-yl)methanol: is an organic compound with the molecular formula C11H22O2 It is a derivative of oxirane, featuring an oxirane ring (epoxide) attached to an octyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Octyloxiran-2-yl)methanol typically involves the epoxidation of alkenes. One common method is the reaction of 1-octene with a peracid, such as meta-chloroperbenzoic acid (m-CPBA), to form the epoxide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The process would be optimized for higher efficiency and yield, possibly using continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions: (3-Octyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Octanal or octanoic acid.
Reduction: 1,2-Octanediol.
Substitution: Various substituted alcohols or ethers depending on the nucleophile used.
科学研究应用
Chemistry: (3-Octyloxiran-2-yl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed epoxide ring-opening reactions. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: Industrially, this compound is used in the production of surfactants, lubricants, and plasticizers. Its ability to undergo various chemical transformations makes it a versatile compound in material science .
作用机制
The mechanism of action of (3-Octyloxiran-2-yl)methanol involves its reactivity towards nucleophiles due to the strained three-membered epoxide ring. The ring-opening reactions can proceed via both acid-catalyzed and base-catalyzed mechanisms, leading to the formation of various products. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
相似化合物的比较
(3-Phenyloxiran-2-yl)methanol: Similar structure but with a phenyl group instead of an octyl group.
(8S)-8-Hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid: Contains an additional hydroxyl and carboxylic acid group.
Uniqueness: (3-Octyloxiran-2-yl)methanol is unique due to its long alkyl chain, which imparts different physical properties compared to shorter-chain or aromatic analogs. This makes it particularly useful in applications requiring hydrophobic characteristics and specific reactivity patterns .
属性
分子式 |
C11H22O2 |
|---|---|
分子量 |
186.29 g/mol |
IUPAC 名称 |
(3-octyloxiran-2-yl)methanol |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-10-11(9-12)13-10/h10-12H,2-9H2,1H3 |
InChI 键 |
XTWFTQGRBSRDCS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1C(O1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
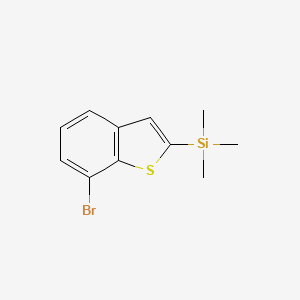

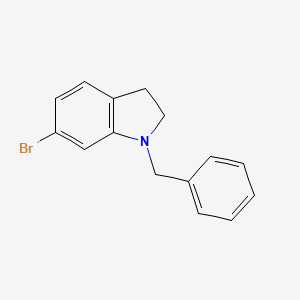
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
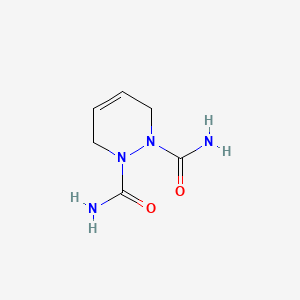
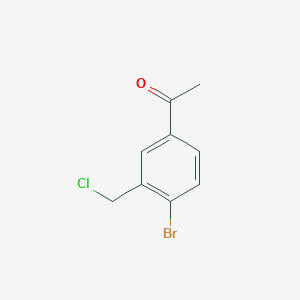
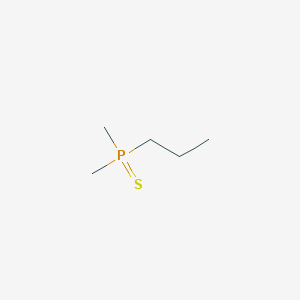
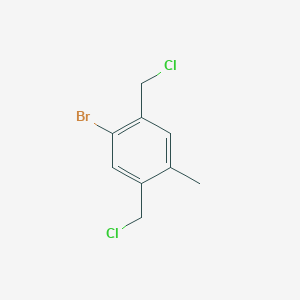

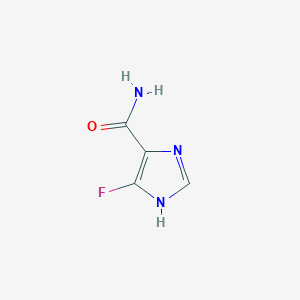

![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
